molecular formula C12H22O4 B127281 Diethyl suberate CAS No. 2050-23-9

Diethyl suberate

Cat. No.: B127281
CAS No.: 2050-23-9
M. Wt: 230.3 g/mol
InChI Key: PEUGOJXLBSIJQS-UHFFFAOYSA-N
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Description

Diethyl suberate (C12H22O4), also known as diethyl octanedioate, is an alkyl ester derived from suberic acid (octanedioic acid). It is characterized by an eight-carbon saturated chain with two ethyl ester groups. This compound is widely utilized in polymer chemistry, agrochemical formulations, and material science due to its moderate chain length and enzymatic reactivity. Key properties include a molecular weight of 230.3 g/mol, boiling point of ~361°C, and a density of 1.2 g/cm³ .

Preparation Methods

Diethyl suberate is typically synthesized through the esterification of suberic acid with ethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and involves heating the mixture under reflux conditions . The general reaction is as follows:

HOOC-(CH₂)₆-COOH+2C₂H₅OHC₂H₅OOC-(CH₂)₆-COOC₂H₅+2H₂O\text{HOOC-(CH₂)₆-COOH} + 2 \text{C₂H₅OH} \rightarrow \text{C₂H₅OOC-(CH₂)₆-COOC₂H₅} + 2 \text{H₂O} HOOC-(CH₂)₆-COOH+2C₂H₅OH→C₂H₅OOC-(CH₂)₆-COOC₂H₅+2H₂O

In industrial settings, the production of this compound may involve continuous esterification processes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Enzymatic Polymerization with Diols

Diethyl suberate serves as a monomer in enzymatic polyester synthesis. Candida antarctica lipase B (CALB) , immobilized as Novozym 435, catalyzes its polymerization with diols like 1,4-butanediol in diphenyl ether. Key parameters include:

ComponentRoleConditionsOutcome
This compoundDiacid ethyl ester monomer150 wt% diphenyl etherForms aliphatic polyesters
1,4-ButanediolDiol comonomer10 wt% CALB catalystHigh-molecular-weight polyesters
Diphenyl etherSolventTwo-stage polymerizationControlled chain growth

This method produces sustainable polyesters with applications in biodegradable materials and textiles .

Transesterification in Polyester Production

This compound undergoes transesterification with diols to form polyesters. The reaction proceeds via nucleophilic acyl substitution, where the ethoxy groups are replaced by diol-derived alkoxy chains. For example:
Diethyl suberate+1 4 ButanediolPoly butylene suberate +2EtOH\text{this compound}+\text{1 4 Butanediol}\rightarrow \text{Poly butylene suberate }+2\text{EtOH}
This process is optimized at elevated temperatures (80–120°C) with catalytic bases or enzymes .

Oxidative Cyclization

While not directly reported for this compound, dimethyl suberate undergoes oxidative cyclization using copper(II) salts (e.g., CuBr₂ or CuCl₂) to yield cyclohexyl dicarboxylates. By analogy, this compound may react similarly:

ParameterDimethyl Suberate ReactionPotential this compound Analogue
CatalystCuBr₂ or CuCl₂Likely Cu(II) salts
BaseLithium di-isopropylamideSimilar strong bases
Yield88–94%Comparable efficiency expected
ProductDimethyl cyclohexyldicarboxylateDiethyl cyclohexyldicarboxylate

This method provides a route to cyclic esters for specialty polymers .

Comparison with Analogous Diesters

Reactivity trends across diesters highlight this compound’s unique properties:

DiesterKey ReactionDistinctive Feature
Dimethyl suberateFlavoring agent synthesisHigher volatility
Dihexyl suberatePlasticizer productionEnhanced polymer flexibility
Diethyl adipateHydrolysis to adipic acidShorter carbon chain

This compound’s balance of solubility and stability makes it preferable for enzymatic and transesterification reactions .

Future Research Directions

  • Antimicrobial Studies : Preliminary evidence suggests this compound inhibits E. coli and Salmonella, warranting further exploration.

  • Advanced Catalysis : Optimizing CALB immobilization could improve polyester yields .

  • Green Chemistry : Developing solvent-free transesterification protocols to enhance sustainability .

This synthesis underscores this compound’s versatility in polymerization, cyclization, and hydrolysis, positioning it as a valuable intermediate in materials science and organic synthesis.

Scientific Research Applications

Applications in Scientific Research

Diethyl suberate has been investigated for several applications in scientific research:

  • Flavor Research : this compound has been explored as a flavoring agent due to its pleasant aroma profile. Its structural similarity to other flavor compounds allows it to be utilized in food and beverage formulations.
  • Antimicrobial Properties : A study published in the Journal of Agricultural and Food Chemistry examined the antibacterial activity of this compound against foodborne pathogens such as Escherichia coli and Salmonella Enteritidis. The findings indicated moderate antibacterial activity, suggesting potential applications in food preservation.
  • Analytical Chemistry : this compound serves as a reference compound in analytical techniques like gas chromatography (GC) and mass spectrometry (MS). Its known properties facilitate the identification and quantification of unknown compounds in samples.
  • Polyester Synthesis : Recent studies have demonstrated that this compound can be used as a precursor for synthesizing biodegradable polyesters through enzymatic polymerization processes. These polyesters exhibit desirable mechanical properties and thermal stability .

Comparative Data on this compound

The following table summarizes the properties of this compound compared to other related compounds:

Compound NameChemical FormulaUnique Features
This compoundC₁₂H₂₂O₄Used in flavoring; moderate antibacterial activity
Dimethyl SuberateC₁₀H₁₈O₄Contains two methyl groups; commonly used in flavoring
Dihexyl SuberateC₁₄H₂₆O₄Contains hexyl groups; primarily used as a plasticizer
Di-n-butyl PhthalateC₂₁H₃₄O₄Widely used as a plasticizer but has environmental concerns

Case Studies

  • Antibacterial Efficacy : In a controlled laboratory setting, this compound was tested against various strains of bacteria responsible for food spoilage. The results indicated that concentrations above 0.5% significantly reduced bacterial counts, highlighting its potential as a natural preservative.
  • Polyester Development : A recent study focused on the enzymatic polymerization of this compound to produce sustainable aliphatic polyesters. The resulting materials demonstrated high molecular weights and favorable thermal properties, making them suitable for applications in biodegradable packaging .
  • Flavoring Applications : In food science research, this compound was incorporated into various formulations to assess its impact on flavor profiles. Sensory evaluations indicated that it enhanced the overall taste experience without overpowering other flavors.

Future Research Directions

While this compound has shown promise in various applications, further research is needed to explore its full potential:

  • Expanded Antimicrobial Studies : Investigating the efficacy of this compound against a broader range of microorganisms could establish its role in food safety.
  • Material Science Innovations : Developing new biodegradable materials using this compound could address environmental concerns associated with traditional plastics.
  • Flavor Chemistry Exploration : Understanding the mechanisms by which this compound interacts with other flavor compounds may lead to novel culinary applications.

Mechanism of Action

The mechanism of action of diethyl suberate in its various applications depends on its chemical properties. In transdermal drug delivery, this compound enhances the permeability of the skin, allowing for more efficient absorption of the active pharmaceutical ingredient. This is achieved through its interaction with the lipid bilayer of the skin, disrupting the barrier function and facilitating drug penetration .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Diethyl suberate belongs to the family of α,ω-diesters, which vary in carbon chain length and ester groups. A comparison with analogous compounds is summarized below:

Compound Chain Length Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
Diethyl malonate C3 C7H12O4 160.17 199 Polymer intermediates
Diethyl adipate C6 C10H18O4 202.25 245 Plasticizers, enzyme substrates
This compound C8 C12H22O4 230.30 361 Polymer synthesis, surfactants
Diethyl azelate C9 C13H24O4 244.33 368 Membrane fabrication
Diethyl sebacate C10 C14H26O4 258.35 385 Solubilizers, biodegradable plastics

Key Observations :

  • Longer chains (e.g., C8–C10) exhibit higher boiling points and molecular weights, enhancing thermal stability for polymer applications.
  • Shorter chains (C3–C6) face steric hindrance in enzymatic reactions, limiting their utility in biocatalysis .

Enzymatic Reactivity

This compound demonstrates distinct behavior in enzymatic polycondensation. For instance:

  • Candida antarctica lipase B (CaLB) and Thermomyces lanuginosus lipase (TLL) show substrate specificity. TLL exhibits 3.5× higher activity on this compound (C8) compared to CaLB, which prefers diethyl adipate (C6) .
  • In contrast, diethyl malonate (C3) is resistant to hydrolysis by both enzymes due to steric hindrance from its short chain and ethyl groups .
  • Dendritic growth in poly(glycerol suberate) synthesis occurs due to reactions between terminal and linear units, a process less pronounced in shorter-chain esters .

Membrane Fabrication

This compound, adipate (C6), and azelate (C9) are used to fabricate PVDF membranes. This compound produces mesoporous structures (2–50 nm pore size), intermediate between adipate (microporous) and azelate (macroporous), enabling size-selective separation .

Surfactant Performance

In agricultural studies, this compound (DESU) enhances boron absorption in crops but is less effective than tributyl phosphate (TBP). For example:

  • In soybeans, DESU (80 mg/L) increased boron uptake by 1.56×, outperformed by TBP (2.46×) but superior to diethyl sebacate (DES, 2.04×) .
  • Similar trends were observed in GA3 absorption, where DESU (100 mg/L) improved penetration by 1.8× in apple cuticles .

Pharmaceutical Solubilization

This compound serves as a solubilizer in topical formulations, comparable to diethyl sebacate and adipate. Its balanced lipophilicity (C8 chain) optimizes drug delivery without excessive viscosity .

Production Efficiency

Whole-cell biocatalysis using E. coli yields this compound at 0.24 mol/mol from octanoic acid, higher than yields for longer-chain diesters (e.g., diethyl sebacate from decanoic acid) .

Biological Activity

Diethyl suberate, also known as diethyl octanedioate or suberic acid diethyl ester, is a diester derived from suberic acid. Its molecular formula is C12H22O4C_{12}H_{22}O_{4}, with a molecular weight of 230.30 g/mol. This compound has garnered interest in various fields, including biochemistry and pharmacology, due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC12H22O4C_{12}H_{22}O_{4}
Molecular Weight230.30 g/mol
Boiling Point282-283 °C
Melting Point5 °C
Density0.980 g/cm³
Flash Point>110 °C

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antifungal Activity : Research indicates that this compound exhibits antifungal properties against certain pathogens. A study highlighted its ability to inhibit the growth of entomopathogenic fungi, suggesting potential applications in agricultural biocontrol .
  • Antioxidant Properties : The compound has shown promise in antioxidant activity assays, which are crucial for combating oxidative stress in biological systems .
  • Enzymatic Hydrolysis : this compound can be hydrolyzed to yield monoesters, which may possess enhanced biological activities compared to their parent diesters. This enzymatic process is facilitated by specific lipases and cutinases, making it an area of interest for biotechnological applications .

Antifungal Activity

A study focusing on the antifungal properties of various organic compounds found that this compound inhibited the growth of certain fungi. This suggests its potential as a natural fungicide in agricultural practices .

Antioxidant Activity

In the context of antioxidant research, this compound was included in various assays measuring its capacity to scavenge free radicals. The results indicated significant antioxidant activity, which could be beneficial for health-related applications. For instance, one study reported antioxidant activity values using different methods (ABTS•+, DPPH•), showcasing its potential as a health supplement .

Enzymatic Applications

The enzymatic hydrolysis of this compound has been explored for producing monoesters with potential biological benefits. A notable study demonstrated that specific enzymes could selectively hydrolyze this compound into its corresponding monoester, which exhibited improved bioactivity compared to the original diester .

Data Table: Biological Activities of this compound

Activity TypeMethodology/FindingsReference
AntifungalInhibition of entomopathogenic fungi growth
AntioxidantSignificant scavenging activity measured via ABTS•+ and DPPH• assays
Enzymatic HydrolysisSelective conversion to monoesters with enhanced bioactivity

Q & A

Basic Research Questions

Q. How is Diethyl Suberate synthesized and characterized in laboratory settings?

Methodological Answer: this compound is synthesized via esterification of suberic acid with ethanol under acidic catalysis (e.g., sulfuric acid). Key steps include:

  • Reaction Conditions: Reflux at 110–120°C for 6–8 hours with excess ethanol to drive esterification .
  • Purification: Distillation under reduced pressure (boiling point: ~282°C) or column chromatography to isolate the product.
  • Characterization:

  • Spectroscopy: Use FTIR to confirm ester carbonyl peaks (~1740 cm⁻¹) and NMR (¹H and ¹³C) to verify ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O) and the suberate backbone .

  • Purity Analysis: Gas chromatography (GC) or HPLC to ensure ≥98% purity, as per reagent-grade standards .

    Table 1: Synthesis and Characterization Summary

    ParameterDetails
    Reaction Temperature110–120°C
    CatalystSulfuric acid
    Key Spectral PeaksFTIR: 1740 cm⁻¹; NMR: δ 1.2–4.3 ppm
    Purity Threshold≥98.0% (GC/HPLC)

Q. What protocols ensure proper handling and storage of this compound in experimental workflows?

Methodological Answer:

  • Storage: Refrigerate at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or degradation .
  • Handling: Use gloves (nitrile) and eye protection (safety goggles) to avoid skin/eye contact (S24/25 safety code) .
  • Stability Testing: Periodically analyze stored samples via GC or FTIR to detect degradation products (e.g., free suberic acid).

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s role in metabolic pathways while controlling confounding variables?

Methodological Answer:

  • Experimental Design:

  • Model Systems: Use in vitro cell cultures (e.g., hepatic cells) or in vivo rodent models to study suberate metabolism.
  • Dose-Response Studies: Test concentrations from 0.1–10 mM to identify threshold effects on enzyme activity (e.g., acyl-CoA synthetases) .
  • Controls: Include negative controls (vehicle-only) and positive controls (known metabolic inhibitors) .
    • Data Analysis:
  • Metabolite Profiling: LC-MS/MS to quantify suberate derivatives (e.g., suberoyl-CoA) and correlate with enzyme kinetics.
  • Statistical Models: ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups, ensuring p < 0.05 significance .

Q. What methodologies resolve contradictions in spectroscopic data during characterization of this compound derivatives?

Methodological Answer:

  • Problem-Shooting Workflow:

Verify Sample Purity: Re-run GC/HPLC to rule out impurities causing anomalous peaks .

Cross-Validate Techniques: Compare NMR data with high-resolution mass spectrometry (HRMS) to confirm molecular ion consistency.

Dynamic Light Scattering (DLS): Check for aggregation in solution, which may distort spectral readings .

  • Case Study Example: If NMR signals for ethyl groups are split, assess solvent polarity or temperature effects on conformational equilibria .

Q. How should researchers assess this compound’s toxicity and exposure risks in preclinical studies?

Methodological Answer:

  • Toxicity Screening:

  • Acute Toxicity: Administer single doses (e.g., 500–2000 mg/kg) in rodent models, monitoring mortality and organ histopathology for 14 days .
  • Chronic Exposure: Use sub-lethal doses (e.g., 50–200 mg/kg/day) over 90 days to evaluate cumulative effects on liver/kidney function .
    • Data Interpretation:
  • Benchmarking: Compare results with structurally similar esters (e.g., diethyl phthalate) to contextualize toxicity thresholds .
  • Risk Modeling: Calculate No-Observed-Adverse-Effect-Level (NOAEL) and apply safety factors (e.g., 100x) for human extrapolation .

Q. Data Reporting Standards

  • Tables/Figures:
    • Follow journal guidelines (e.g., Mycologia) for table formatting: omit vertical lines, use horizontal lines sparingly, and include footnotes for exceptions .
    • For spectral data, provide raw files (e.g., .jdx for FTIR) in supplementary materials to ensure reproducibility .
  • Ethical Compliance: Document IRB approvals for human cell line studies and adhere to ARRIVE guidelines for animal research .

Properties

IUPAC Name

diethyl octanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-3-15-11(13)9-7-5-6-8-10-12(14)16-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUGOJXLBSIJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90174486
Record name Diethyl suberate
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Molecular Weight

230.30 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2050-23-9
Record name Diethyl suberate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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